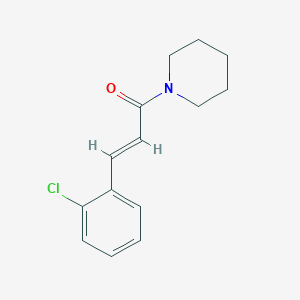![molecular formula C13H11N3O4 B11699711 N'-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11699711.png)
N'-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antimicrobial properties. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitrobenzene moiety, which is a benzene ring substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of hydrochloric acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-aminobenzohydrazide derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-aminobenzohydrazide derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant infections.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide is primarily related to its ability to interfere with microbial cell processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-1-(benzofuran-2-yl)ethylidene]-2-furohydrazide: Similar structure but with a benzofuran ring instead of a furan ring.
1-(1-naphtho[2,1-b]furan-2-yl)ethylidene)hydrazine: Contains a naphthofuran ring, exhibiting different biological activities.
Uniqueness
N’-[(1Z)-1-(furan-2-yl)ethylidene]-3-nitrobenzohydrazide is unique due to its specific combination of a furan ring and a nitrobenzene moiety, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9(12-6-3-7-20-12)14-15-13(17)10-4-2-5-11(8-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-9- |
InChI Key |
GQJAUHAZDPOCLN-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


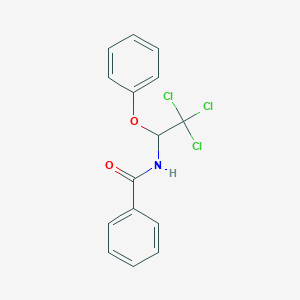
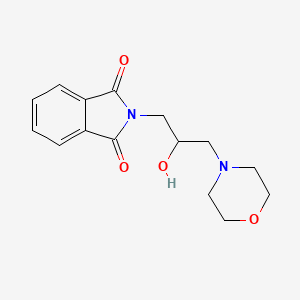
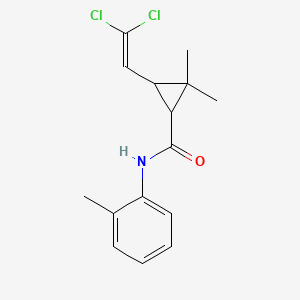
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11699669.png)

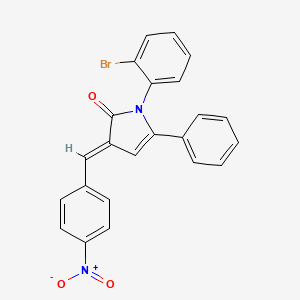
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699680.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699689.png)
![Cyclohexyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11699691.png)
![2-methyl-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B11699692.png)



